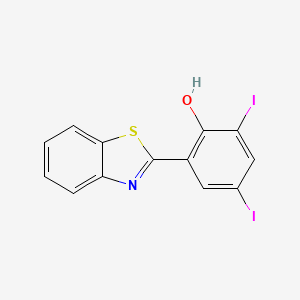
6-(1,3-Benzothiazol-2(3H)-ylidene)-2,4-diiodocyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-Benzothiazol-2(3H)-ylidene)-2,4-diiodocyclohexa-2,4-dien-1-one is a complex organic compound that features a benzothiazole ring fused with a diiodocyclohexadienone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Benzothiazol-2(3H)-ylidene)-2,4-diiodocyclohexa-2,4-dien-1-one typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by iodination. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
Techniques such as microwave irradiation and one-pot multicomponent reactions may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Benzothiazol-2(3H)-ylidene)-2,4-diiodocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and other derivatives.
Reduction: Reduction reactions can yield mercaptobenzothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include chlorosulfonic acid, diethylamine, dibutylamine, and various alcohols and amines. Reaction conditions often involve the use of solvents like acetone and the presence of catalysts such as triethylamine .
Major Products
Major products formed from these reactions include sulfonamides, sulfonic acid esters, and various substituted benzothiazole derivatives .
Scientific Research Applications
6-(1,3-Benzothiazol-2(3H)-ylidene)-2,4-diiodocyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or pathways.
Industry: Utilized in the development of new materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 6-(1,3-Benzothiazol-2(3H)-ylidene)-2,4-diiodocyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazol-2(3H)-one: A simpler benzothiazole derivative with similar chemical properties.
6-Chlorosulfonyl-1,3-benzothiazol-2(3H)-one: Another benzothiazole derivative with different substituents, leading to varied reactivity and applications
Uniqueness
6-(1,3-Benzothiazol-2(3H)-ylidene)-2,4-diiodocyclohexa-2,4-dien-1-one is unique due to its diiodo substitution, which imparts distinct electronic and steric properties.
Properties
CAS No. |
90481-45-1 |
|---|---|
Molecular Formula |
C13H7I2NOS |
Molecular Weight |
479.08 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4,6-diiodophenol |
InChI |
InChI=1S/C13H7I2NOS/c14-7-5-8(12(17)9(15)6-7)13-16-10-3-1-2-4-11(10)18-13/h1-6,17H |
InChI Key |
ZLXNDXBSCOMOGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C(=CC(=C3)I)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14368981.png)

![1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene](/img/structure/B14368984.png)
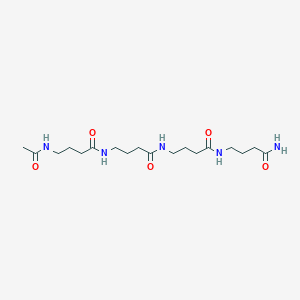
![1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14369004.png)
![1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide](/img/structure/B14369014.png)
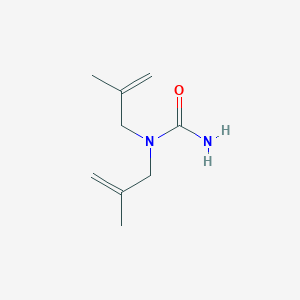

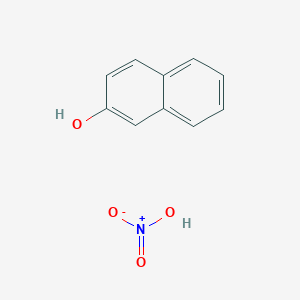
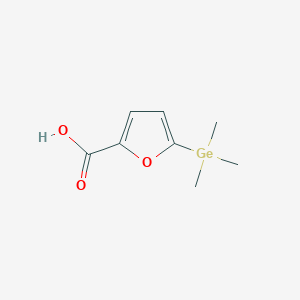
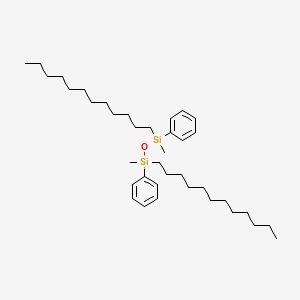

![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate](/img/structure/B14369063.png)
![5-{[(2-Hydroxyethyl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14369064.png)
